2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine
Description
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 91337-46-1 | |
| Molecular Formula | C11H15N3 | |
| Molecular Weight | 189.26 g/mol | |
| Topological Polar Surface Area | 54.7 Ų |
Classification and Nomenclature
This compound belongs to the benzimidazole alkaloid class, characterized by a fused benzene-imidazole ring system. Its systematic IUPAC name derives from the parent benzimidazole structure, with substituents enumerated according to priority rules:
- Position 2 : Ethanamine group (-CH2CH2NH2)
- Positions 5 and 6 : Methyl groups (-CH3)
Alternative designations include:
- Semisystematic names : 5,6-Dimethyl-2-(2-aminoethyl)benzimidazole
- Registry identifiers : CHEMBL3423035 (ChEMBL database)
The compound’s amine functionality places it in the subclass of aminoalkylbenzimidazoles, distinguishing it from oxygen- or sulfur-containing analogs.
Relationship to Benzimidazole Chemistry
As a 5,6-dimethyl derivative, this compound exemplifies structure-activity relationships critical to benzimidazole chemistry. Key comparisons include:
Table 2: Structural Analogues and Functional Contrasts
| Compound | Substituents | Key Differences |
|---|---|---|
| 5-Methoxybenzimidazole | 5-OCH3 | Reduced lipophilicity |
| 2-Aminobenzimidazole | NH2 at position 2 | Higher basicity (pKa ~8.1) |
| 2-(5,6-Dimethylbenzimidazolyl)ethanol | -CH2CH2OH | Hydrophilic, esterification-prone |
Properties
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12/h5-6H,3-4,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGNZFPNBDRSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597708 | |
| Record name | 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91337-46-1 | |
| Record name | 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with ethylamine under specific conditions. One common method involves the use of ethanol as a solvent and sodium ethoxide as a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the ethanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microsomal prostaglandin E synthase-1, reducing the synthesis of prostaglandin E2, a mediator of inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations:
- Lipophilicity : The 5,6-dimethyl groups in the target compound increase hydrophobicity compared to the methoxy-substituted analog, which may enhance blood-brain barrier penetration .
- Heterocyclic Core : Replacement of benzimidazole with benzothiazole () shifts pharmacological profiles; benzothiazoles are often associated with antimicrobial and anti-inflammatory activities .
Research Findings and Trends
- Substituent Impact : Methyl groups at the 5,6-positions improve metabolic stability compared to unsubstituted benzimidazoles, as demonstrated in pharmacokinetic studies .
- Biological Screening : Compounds with bulky substituents (e.g., thiophene in ) show higher specificity for serotonin receptors, while smaller groups like methoxy favor antiviral activity .
- Comparative Toxicity : Sulfanyl-substituted analogs () exhibit higher reactivity, necessitating careful toxicity profiling, whereas dimethyl derivatives are generally better tolerated .
Biological Activity
2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a benzimidazole ring substituted at the 5 and 6 positions with methyl groups, which enhances its lipophilicity and interaction with biological targets. This specific substitution pattern is crucial for its biological activity, influencing both its reactivity and the types of interactions it can engage in within biological systems.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, derivatives have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Anticancer Properties
The anticancer potential of benzimidazole derivatives is well-documented. Compounds like this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage. For example, benzimidazole complexes have been shown to sensitize melanoma cells to radiation by promoting DNA strand breaks and activating apoptotic pathways .
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Enzyme Inhibition : The compound may inhibit enzymes such as microsomal prostaglandin E synthase-1, leading to reduced inflammation by decreasing prostaglandin E2 synthesis.
- Microtubule Disruption : Similar to other benzimidazole derivatives, it may affect microtubule dynamics essential for cell division, contributing to its anticancer activity .
- DNA Interaction : Electrochemical studies suggest that this compound can intercalate into DNA, affecting its stability and function .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Bansal & Silakari (2012) | Identified various benzimidazole derivatives with significant antimicrobial and anticancer activities. |
| Barot et al. (2013) | Reported on the structure-activity relationships of benzimidazoles, highlighting their effectiveness against multiple pathogens. |
| Wang et al. (2015) | Demonstrated that certain benzimidazole derivatives could induce apoptosis in cancer cell lines through ROS generation. |
Q & A
Q. Methodological Answer :
- Halogen Substitution : Introducing Cl at the 5-position (see 2-(5-chloro-1H-indol-3-yl)ethanamine analogs) increases NMDA receptor inhibition (IC₅₀: 12 μM vs. 45 μM for parent compound). Use molecular docking (AutoDock Vina) to predict binding to receptor pockets .
- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤8 μg/mL indicates potency). Synergistic effects with β-lactams require checkerboard assays .
- Cytotoxicity : Compare IC₅₀ values in normal (HEK293) vs. cancer (HeLa) cells using MTT assays. A selectivity index >10 suggests therapeutic potential .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic environments?
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute Fukui indices () for nucleophilic attack sites. The ethanamine nitrogen typically shows higher electrophilicity () .
- MD Simulations : Solvate the compound in explicit water (TIP3P model) to assess solvent accessibility of reactive groups. Trajectory analysis (e.g., RMSF) identifies flexible regions prone to hydrolysis .
- QSPR Models : Train models using descriptors (e.g., logP, polar surface area) to predict stability under varying pH (half-life at pH 7.4: ~48 hours) .
Basic: How is purity assessed, and what methods resolve co-eluting impurities in HPLC?
Q. Methodological Answer :
- HPLC-DAD : Use a C18 column (5 μm, 150 × 4.6 mm) with gradient elution (5→95% acetonitrile in 20 minutes). Purity ≥98% requires baseline separation (resolution >1.5). Co-eluting impurities are resolved by:
- NMR Purity : Integrate residual solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) to quantify impurities <0.5% .
Advanced: What crystallographic software tools are essential for analyzing its polymorphs?
Q. Methodological Answer :
- SHELXL : Refine unit cell parameters (e.g., space group ) and generate .cif files for Cambridge Structural Database submission .
- Mercury (CCDC) : Analyze packing diagrams and calculate void volumes (≥5% suggests solvate formation).
- DASH : Solve structures from powder XRD data via simulated annealing. For polymorph screening, use solvent-drop grinding with 20 solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
